1-[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole
Overview
Description
1-[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole typically involves the reaction of 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride with a pyrazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzenesulfonyl derivatives.
Nucleophilic Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-pyrazole: can be compared with other sulfonyl-substituted pyrazoles and benzenesulfonyl derivatives.
Uniqueness
Unique Structural Features: The presence of both a benzenesulfonyl group and a pyrazole ring in the same molecule provides unique chemical properties and reactivity.
Distinct Applications: Its specific structure allows for unique applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-methyl-5-propan-2-ylphenyl)sulfonylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10(2)12-6-5-11(3)13(9-12)18(16,17)15-8-4-7-14-15/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRLUCRJLQCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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